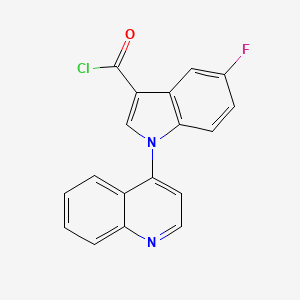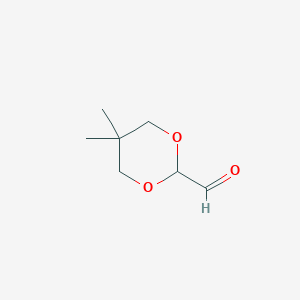![molecular formula C13H21N3 B8677495 [1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine](/img/structure/B8677495.png)
[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a piperidine ring substituted with an aminomethyl group and a 2-pyridylethyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine typically involves the reaction of piperidine with appropriate reagents to introduce the aminomethyl and 2-pyridylethyl groups. One common method involves the use of reductive amination, where piperidine is reacted with formaldehyde and 2-pyridylethylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction conditions usually include a solvent like methanol or ethanol and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, leading to efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Applications De Recherche Scientifique
[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of [1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target proteins, while the 2-pyridylethyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simple cyclic amine with a six-membered ring.
4-(Aminomethyl)piperidine: A piperidine derivative with an aminomethyl group.
1-(2-Pyridylethyl)piperidine: A piperidine derivative with a 2-pyridylethyl group.
Uniqueness
[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine is unique due to the presence of both aminomethyl and 2-pyridylethyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution allows for a broader range of applications compared to its simpler counterparts .
Propriétés
Formule moléculaire |
C13H21N3 |
|---|---|
Poids moléculaire |
219.33 g/mol |
Nom IUPAC |
[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C13H21N3/c14-11-12-4-8-16(9-5-12)10-6-13-3-1-2-7-15-13/h1-3,7,12H,4-6,8-11,14H2 |
Clé InChI |
QPXCXITWTRPFLM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CN)CCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B8677426.png)



![[3,4'-Bipyridin]-3'-amine,6'-chloro-2,5'-difluoro-](/img/structure/B8677451.png)



![1-[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethan-1-one](/img/structure/B8677511.png)


